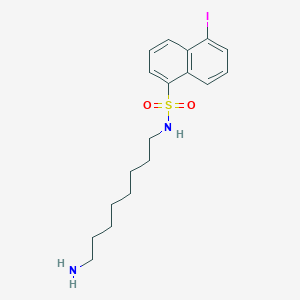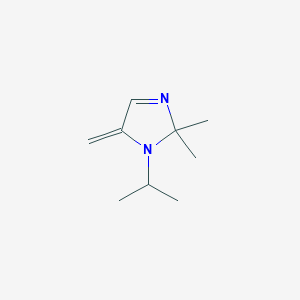
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound is also known as DMPI and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
DMPI binds to metal ions through its imidazole and methylidene groups. The binding of DMPI to metal ions results in the formation of stable complexes, which can be detected through spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. The binding of DMPI to metal ions can also result in changes in the biochemical and physiological properties of the metal ions.
Efectos Bioquímicos Y Fisiológicos
DMPI has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. DMPI has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPI has several advantages for lab experiments. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI also has low cytotoxicity and high cell permeability, making it suitable for live-cell imaging. However, DMPI has some limitations for lab experiments. This compound is sensitive to pH and temperature changes, which can affect its binding properties. DMPI also has limited solubility in aqueous solutions, which can affect its detection and quantification in biological samples.
Direcciones Futuras
There are several future directions for the research on DMPI. One direction is the development of new DMPI derivatives with improved binding properties and solubility in aqueous solutions. Another direction is the application of DMPI in the detection and quantification of metal ions in biological samples such as blood and urine. DMPI can also be used in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI has also been found to have various biochemical and physiological effects, making it a promising compound for the development of new drugs. Further research on DMPI and its derivatives can lead to the development of new techniques for metal ion detection and the treatment of diseases.
Métodos De Síntesis
The synthesis of DMPI involves the reaction of 2,2-dimethylpropanal with methyl isocyanide in the presence of a base. This reaction results in the formation of DMPI, which can be purified through recrystallization. The yield of DMPI can be increased by using excess methyl isocyanide and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
DMPI has been extensively used in scientific research as a ligand for metal ions such as copper, zinc, and nickel. This compound has been found to have high binding affinity and selectivity towards these metal ions. DMPI has also been used as a fluorescent probe for the detection of metal ions in biological samples. This compound has been found to have low cytotoxicity and high cell permeability, making it an ideal probe for live-cell imaging.
Propiedades
Número CAS |
106416-87-9 |
|---|---|
Nombre del producto |
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole |
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-methylidene-1-propan-2-ylimidazole |
InChI |
InChI=1S/C9H16N2/c1-7(2)11-8(3)6-10-9(11,4)5/h6-7H,3H2,1-2,4-5H3 |
Clave InChI |
ZWDIMRRWTJRDSM-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C)C=NC1(C)C |
SMILES canónico |
CC(C)N1C(=C)C=NC1(C)C |
Sinónimos |
1H-Imidazole,2,5-dihydro-2,2-dimethyl-5-methylene-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



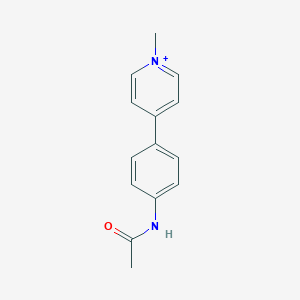
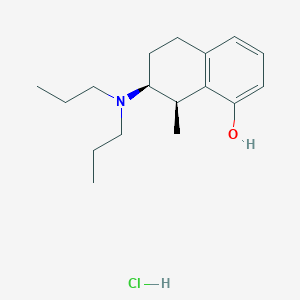
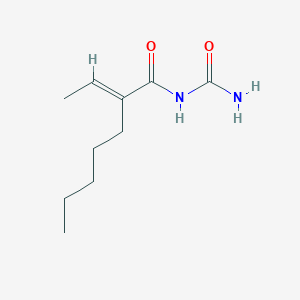
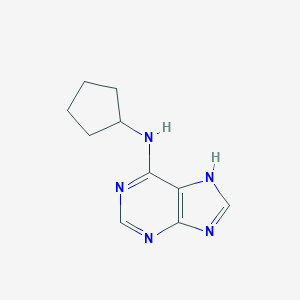
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
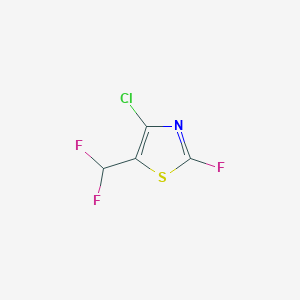
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
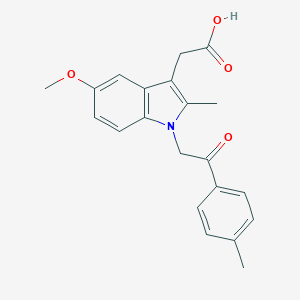
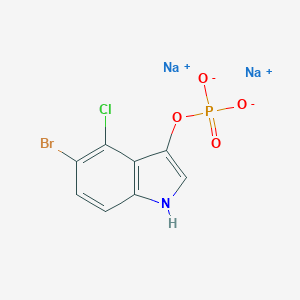
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
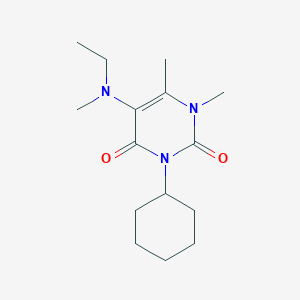
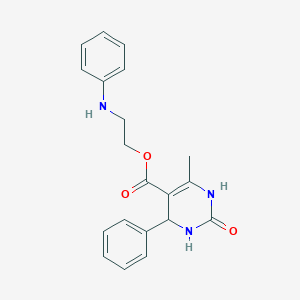
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
